molecular formula C12H17N3 B13313335 N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13313335
M. Wt: 203.28 g/mol
InChI Key: QEUAIPRCZLYWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine is a specialized chemical building block designed for advanced research and development. Its molecular architecture incorporates a norbornene-derived bicyclic system linked to a methylpyrazole amine, a scaffold recognized for its utility in medicinal chemistry and materials science. The norbornene moiety is a versatile intermediate in synthetic organic chemistry, frequently employed in ring-opening metathesis polymerization (ROMP) and Diels-Alder reactions to create complex, three-dimensional structures . Concurrently, the 1-methyl-1H-pyrazol-3-amine group is a privileged structure in drug discovery, often serving as a key pharmacophore in the synthesis of biologically active molecules. This compound is intended for use in exploratory studies, including the investigation of structure-activity relationships, the development of novel synthetic methodologies, and the creation of proprietary compound libraries for screening. It is strictly for research and further manufacturing applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C12H17N3/c1-15-5-4-12(14-15)13-8-11-7-9-2-3-10(11)6-9/h2-5,9-11H,6-8H2,1H3,(H,13,14)

InChI Key

QEUAIPRCZLYWBB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2CC3CC2C=C3

Origin of Product

United States

Preparation Methods

A. Nucleophilic Substitution

This method involves reacting a bicyclo[2.2.1]hept-5-en-2-ylmethyl electrophile (e.g., bromide or tosylate) with 1-methyl-1H-pyrazol-3-amine.

  • Example Protocol :
    • Step 1 : Prepare bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide via bromination of norbornene derivatives using HBr or PBr₃.
    • Step 2 : React the bromide with 1-methyl-1H-pyrazol-3-amine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours.
Reagent Role Conditions
Bicycloheptene bromide Electrophile 60–80°C, THF, 12–24 hrs
1-Methylpyrazol-3-amine Nucleophile Base (e.g., K₂CO₃)

B. Transition Metal-Catalyzed Amination

Palladium-catalyzed coupling (Buchwald-Hartwig) enables direct C–N bond formation between halogenated bicycloheptene derivatives and pyrazole amines.

  • Example Protocol :
    • Catalyst System : Pd(dba)₂ (5 mol%), DPPF ligand (11 mol%), NaO$$^t$$Bu (base) in toluene at 80°C.
    • Substrate : Bicyclo[2.2.1]hept-5-en-2-ylmethyl chloride + 1-methyl-1H-pyrazol-3-amine.
Parameter Value
Yield 60–75% (estimated)
Reaction Time 4–6 hours
Purification Column chromatography

Critical Analysis of Methodologies

Nucleophilic Substitution

  • Advantages : Simplicity, no need for specialized catalysts.
  • Limitations : Moderate yields due to steric hindrance from the bicyclic framework.

Transition Metal-Catalyzed Amination

  • Advantages : Higher regioselectivity and efficiency for sterically demanding substrates.
  • Limitations : Requires strict anhydrous conditions and costly palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Bicyclic vs. Monocyclic Systems: The norbornene group in the target compound introduces steric bulk and conjugation variability compared to planar substituents (e.g., phenyl in ). Saturated bicyclo analogs (e.g., ) lack the unsaturated bond, reducing reactivity toward cycloadditions.

Amino Position: The 3-amino group in the target compound contrasts with 4- or 5-amino positions in analogs (e.g., ), altering hydrogen-bonding patterns.

Heteroaromatic Substitutents : Pyridinyl () and phenyl () groups enhance π-stacking but reduce solubility compared to aliphatic bicyclo systems.

Physicochemical and Spectral Properties

  • Lipophilicity : The bicyclo[2.2.1]hept-5-enyl group likely increases logP compared to phenyl or pyridinyl analogs, enhancing membrane permeability.
  • Spectral Signatures: ¹H NMR: Expected signals at δ 5.2–5.8 ppm (norbornene protons) and δ 3.0–3.5 ppm (N-methyl group). IR: Absence of C=O stretches (cf. ) distinguishes it from acylated derivatives.

Biological Activity

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine (CAS Number: 1218212-06-6) is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3C_{12}H_{17}N_{3} with a molecular weight of 203.28 g/mol. The compound features a bicyclic framework that enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₇N₃
Molecular Weight203.28 g/mol
CAS Number1218212-06-6

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes involved in cellular signaling pathways. The bicyclic structure allows it to fit into specific binding sites, modulating receptor activity and influencing downstream signaling cascades.

Potential Targets:

  • G Protein-Coupled Receptors (GPCRs) :
    • These receptors play a crucial role in many physiological processes, including neurotransmission and hormone regulation. The compound may act as an agonist or antagonist depending on the specific GPCR it interacts with .
  • Enzymatic Activity :
    • Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism and proliferation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Case Studies

Several case studies have explored the biological effects of related compounds within the same structural family:

Research Findings

Recent literature highlights the importance of structure–activity relationships (SAR) in understanding the biological efficacy of bicyclic compounds:

Study FocusFindings
GPCR InteractionModulation of signaling pathways linked to inflammation .
Antimicrobial TestingEffective against Gram-positive bacteria.
Tumor Growth InhibitionPotential reduction in tumor size in xenograft models .

Q & A

Q. Methodological Approach

  • ¹H NMR : Key signals include the bicycloheptene protons (δ 5.5–6.0 ppm, olefinic), pyrazole NH (δ ~8.0 ppm, broad if unsubstituted), and methyl groups (δ 1.2–1.5 ppm for bicycloheptene CH₂; δ 3.8–4.0 ppm for N-methyl) .
  • HRMS : Expected [M+H]⁺ should match the molecular formula C₁₃H₁₈N₃ (exact mass: 216.1497). Deviations >2 ppm suggest impurities or incorrect functionalization .

Data Contradiction Example
If the NH signal is absent in NMR, it may indicate accidental methylation during synthesis. Confirm via IR spectroscopy (N-H stretch ~3300 cm⁻¹) or re-run HRMS to detect mass shifts .

What strategies are recommended for evaluating its biological activity in enzyme inhibition studies?

Basic Screening
Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity (Kd) against target enzymes (e.g., kinases or proteases). Start with concentrations ranging from 1 nM to 100 µM .

Advanced Mechanistic Analysis
For IC₅₀ determination, combine enzymatic assays with molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions. Mutagenesis studies (e.g., alanine scanning of enzyme active sites) can validate predicted binding modes .

How do steric effects from the bicycloheptene moiety influence reactivity?

Experimental Design
Compare reaction rates of the target compound with a linear alkyl analog in SN2 reactions (e.g., with methyl iodide). Steric hindrance from the bicycloheptene group typically reduces nucleophilicity by ~30–50%, quantified via kinetic studies (GC/MS monitoring) .

Computational Support
DFT calculations (B3LYP/6-31G*) can model transition states and steric maps, revealing energy barriers for reactions at the methylene bridge .

How should researchers address discrepancies in reported synthetic yields?

Q. Troubleshooting Framework

Factor Impact on Yield Mitigation
Solvent polarityLow polarity reduces solubility of intermediatesSwitch to DMF or DMA
Base strengthWeak bases (e.g., NaHCO₃) slow alkylationUse K₂CO₃ or Cs₂CO₃
Temperature controlOverheating degrades reactantsOptimize via DSC or microwave reactors

What are the best practices for computational modeling of its pharmacokinetics?

Q. ADME Prediction

  • LogP : Use ChemAxon or SwissADME to estimate hydrophobicity (expected LogP ~2.5 due to bicycloheptene).
  • Metabolic Stability : Run cytochrome P450 inhibition assays (CYP3A4, CYP2D6) with liver microsomes .

Advanced QSAR
Develop a QSAR model using descriptors like topological polar surface area (TPSA) and molar refractivity. Validate with in vitro permeability (Caco-2 assays) .

How does this compound compare structurally to other pyrazole-based bioactive molecules?

Q. Comparative Analysis

Compound Key Structural Difference Biological Impact
1-Methyl-N-[(1-methylpyrazol-3-yl)methyl]-1H-pyrazol-3-amineLacks bicycloheptene groupReduced steric hindrance; higher metabolic clearance
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-aminePyridine substituentEnhanced π-π stacking in enzyme pockets

What analytical techniques are critical for purity assessment?

Q. Mandatory Protocols

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Purity ≥95% required for biological assays .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Contamination Check
LC-MS/MS to detect trace alkyl halides or unreacted amines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.